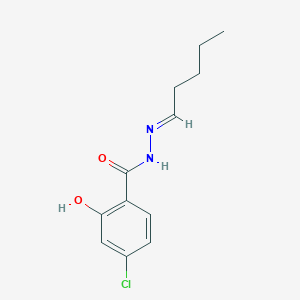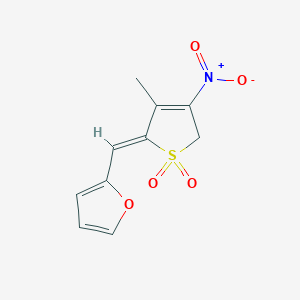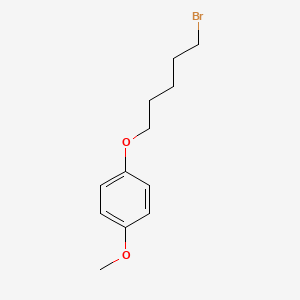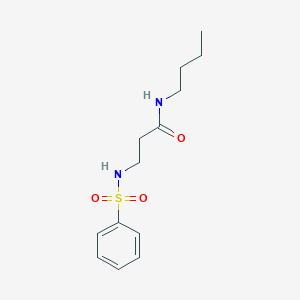![molecular formula C22H26ClN3O2 B4600579 N-{3-chloro-2-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B4600579.png)
N-{3-chloro-2-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide
Overview
Description
N-{3-chloro-2-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide is a useful research compound. Its molecular formula is C22H26ClN3O2 and its molecular weight is 399.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.1713548 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the straightforward synthesis of biologically active compounds related to N-{3-chloro-2-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide. For instance, the synthesis of 3-piperazine-bisbenzoxaboroles and their boronic acid analogs has been described, showcasing unique molecular architectures determined by X-ray measurements (Adamczyk-Woźniak et al., 2013). These compounds display significant biological activity, highlighting the potential for further development and application in various scientific and medicinal contexts.
Antimicrobial and Anticancer Properties
The compound's derivatives have been explored for their pharmacological applications, including antimicrobial and anticancer activities. For example, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown significant antidepressant and antianxiety activities (Kumar et al., 2017). Additionally, certain compounds demonstrated potent cytotoxic activities against human cancer cell lines, suggesting a mechanism of action involving inhibition of sirtuins (Gudisela et al., 2017).
Chemical Structure and Reactivity
Investigations into the chemical structure and reactivity of polyamides related to this compound have provided insights into their chlorine resistance as membrane materials for reverse osmosis. The study revealed correlations between the amine component of polyamide and its reactivity to hypochlorous acid, identifying secondary amines like piperazine as highly stable against such reactivity (Kawaguchi & Tamura, 1984).
Potential Therapeutic Applications
The exploration of secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase highlights the therapeutic potential of compounds structurally related to this compound. These inhibitors could play a significant role in enhancing the oxidation of lactate in human fibroblasts and potentially altering lactate metabolism in various physiological and pathological conditions (Aicher et al., 2000).
Properties
IUPAC Name |
N-[3-chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c1-15(2)21(27)24-19-6-4-5-18(23)20(19)25-11-13-26(14-12-25)22(28)17-9-7-16(3)8-10-17/h4-10,15H,11-14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRIIMBDXZMFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-bromophenyl)sulfonyl]-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine](/img/structure/B4600505.png)

![6-{[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4600518.png)
![N-[3-(METHYLSULFANYL)PHENYL]-N'-(2-MORPHOLINOETHYL)UREA](/img/structure/B4600530.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea](/img/structure/B4600549.png)

![2-ETHYL-3-OXO-5,6-DIPHENYL-N-[(PYRIDIN-3-YL)METHYL]-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE](/img/structure/B4600572.png)

![N-(3-chlorophenyl)-N'-[2-methyl-3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B4600575.png)
![N-(4-bromophenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4600577.png)
![DIETHYL 3-METHYL-5-[(2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B4600587.png)
![4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]BENZAMIDE](/img/structure/B4600593.png)
![{3-(3-methoxybenzyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4600600.png)
